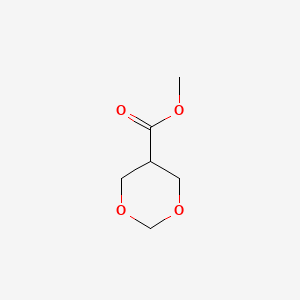

Methyl 1,3-dioxane-5-carboxylate

Description

Methyl 1,3-dioxane-5-carboxylate is a cyclic carbonate ester featuring a six-membered 1,3-dioxane ring with a methyl ester substituent at the 5-position. This compound is part of a broader class of functionalized cyclic carbonates that are pivotal in polymer chemistry, particularly in the synthesis of biodegradable polycarbonates and polyesters via ring-opening polymerization (ROP) . Its structural versatility allows for modifications at the ester group or dioxane ring, enabling tailored physicochemical properties for applications in drug delivery, coatings, and biomaterials.

Properties

IUPAC Name |

methyl 1,3-dioxane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-8-6(7)5-2-9-4-10-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMXHXVWOSBWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666562 | |

| Record name | Methyl 1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190191-69-6 | |

| Record name | Methyl 1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,3-dioxane-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1,3-dioxane-5-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dioxane-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 1,3-dioxane-5-carboxylate serves as an important intermediate in organic synthesis. Its structure allows it to act as a protective group for carbonyl functionalities during chemical reactions.

Key Applications:

- Protection of Carbonyl Groups : The compound can form stable ketals with carbonyl compounds, which can be later hydrolyzed to regenerate the carbonyl group. This property is particularly useful in multi-step synthesis where selective functionalization is required .

- Synthesis of Carbohydrate Derivatives : It has been utilized in the in situ generation of 1,3-dioxan-5-one derivatives, which are precursors for carbohydrate structures. This method reduces the need for excessive reagents and simplifies the synthesis process .

Medicinal Chemistry

This compound derivatives have shown potential in medicinal chemistry, particularly in the development of therapeutic agents.

Case Studies:

- Anticancer Activity : Some derivatives of this compound have been investigated for their activity against cancer cells. The ability to modify the dioxane ring allows for the development of compounds that can target specific biological pathways associated with tumor growth .

- Insecticidal Properties : The compound exhibits insecticidal properties, making it a candidate for developing environmentally friendly pesticides. Its efficacy and safety profile are under investigation to assess its potential as a biopesticide .

Materials Science

In materials science, this compound is being explored for its role in polymer chemistry.

Applications in Polymer Chemistry:

- Copolymers : It has been studied as a comonomer in the synthesis of functionalized polycarbonates. The controlled copolymerization with cyclic carbonates leads to materials with adjustable properties suitable for various applications .

- Functionalization of Polymers : The presence of carboxylate groups allows for further chemical modifications, enabling the creation of polymers with specific functionalities such as increased hydrophilicity or enhanced mechanical properties .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Protection of Carbonyl Groups | Forms stable ketals; facilitates selective reactions |

| Synthesis of Carbohydrate Derivatives | Simplifies multi-step syntheses | |

| Medicinal Chemistry | Anticancer Activity | Potential to target tumor growth pathways |

| Insecticidal Properties | Investigated as a biopesticide | |

| Materials Science | Copolymers | Used in functionalized polycarbonate synthesis |

| Functionalization of Polymers | Enhances properties like hydrophilicity |

Mechanism of Action

The mechanism of action of methyl 1,3-dioxane-5-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The dioxane ring structure also contributes to its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 1,3-dioxane-5-carboxylate with analogous compounds, focusing on structural variations, synthesis methods, and applications. Key differences in substituents and ring configurations significantly influence reactivity, stability, and functional utility.

Structural and Functional Variations

Physical and Chemical Properties

- Solubility : Methyl and ethyl esters exhibit moderate polarity, soluble in THF or DCM. TMC–PFP’s fluorinated group enhances solubility in fluorinated solvents .

- Thermal Stability : Benzyl and pentafluorophenyl derivatives show higher thermal stability (decomposition >200°C) due to aromatic and fluorinated groups, whereas the spirocyclic dione (58093-05-3) may degrade at lower temperatures due to ketone reactivity .

- Hydrolytic Degradation : Methyl esters degrade slower under physiological conditions compared to benzyl esters, which undergo faster hydrolysis in basic environments .

Biological Activity

Methyl 1,3-dioxane-5-carboxylate is a compound belonging to the class of dioxanes, characterized by a five-membered ring containing two oxygen atoms. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial, anticancer, and insecticidal properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈O₄ |

| Molecular Weight | 156.14 g/mol |

| Functional Groups | Carboxyl group, Dioxane ring |

The presence of a carboxyl group enhances its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to anticancer effects by modulating cell proliferation.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit selective activity against various bacterial strains, including Chlamydia and N. meningitidis . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic functions.

Antimicrobial Properties

Recent investigations have demonstrated the antimicrobial efficacy of this compound derivatives. For instance:

- Study Findings : A study synthesized several derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of effectiveness; some exhibited MIC values as low as 16 μg/mL against H. influenzae and N. meningitidis .

Anticancer Potential

In vitro studies have indicated that this compound can influence cancer cell lines:

- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell cycle arrest.

- Case Study : In a controlled experiment, treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines compared to untreated controls.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with commercially available dioxane derivatives.

- Reagents : Common reagents include acetic acid as a catalyst and various aldehydes for functionalization.

- Reaction Conditions : The reactions are usually conducted under reflux conditions to facilitate the formation of the dioxane ring structure.

Insecticidal Activity

Research has indicated that compounds within the dioxane class possess insecticidal properties. A study demonstrated that derivatives could effectively disrupt insect development by targeting hormonal pathways crucial for growth .

Pharmacological Applications

Preliminary pharmacological evaluations suggest potential applications in treating metabolic disorders. For example, certain derivatives have shown promise as PPARα agonists, which may aid in managing lipid profiles in diabetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.